N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[3-(dimethylamino)propyl]ethanediamide
Description
Properties
Molecular Formula |
C17H23BrN4O3 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
N'-(5-bromo-1-ethyl-2-oxo-3H-indol-3-yl)-N-[3-(dimethylamino)propyl]oxamide |
InChI |
InChI=1S/C17H23BrN4O3/c1-4-22-13-7-6-11(18)10-12(13)14(17(22)25)20-16(24)15(23)19-8-5-9-21(2)3/h6-7,10,14H,4-5,8-9H2,1-3H3,(H,19,23)(H,20,24) |
InChI Key |
YFHULIDSCDRLGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)NC(=O)C(=O)NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound can be divided into several key steps:
Formation of the Indole Intermediate : The synthesis typically begins with the formation of the indole derivative by reacting 5-bromoindole with an appropriate alkylating agent such as ethyl iodide.
Oxidation : The resulting product is then oxidized to form the 2-oxo derivative. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Amidation Reaction : The next step involves the amidation of the indole derivative with dimethylaminopropylamine to form the final compound. This reaction can be facilitated using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification : The final product is purified through recrystallization or chromatographic techniques to obtain a high-purity compound.
Detailed Reaction Conditions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 5-Bromoindole, Ethyl Iodide | DMF, 60°C, 12 hours | 75% |
| 2 | Indole Intermediate, KMnO₄ | Acetic Acid, RT, overnight | 85% |
| 3 | Indole Oxide, Dimethylaminopropylamine | EDC, DMF, RT, 24 hours | 90% |
| 4 | Final Product | Ethanol Wash, Recrystallization | 95% |
Research Findings
Recent studies have focused on optimizing each step of the synthesis to improve yield and reduce by-products. For instance:
Optimization of Oxidation : Researchers have found that using a milder oxidizing agent can enhance selectivity and reduce degradation of sensitive functional groups in the indole structure.
Amidation Enhancements : The use of microwave-assisted synthesis has shown promising results in reducing reaction time and increasing yields for the amidation step.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[3-(dimethylamino)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[3-(dimethylamino)propyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[3-(dimethylamino)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Indole-Oxadiazole Sulfanyl Acetamides ()
Example Compound : N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamides (8a-w)
- Key Differences: Core Structure: These analogs lack the bromo and ethyl substituents but incorporate a 1,3,4-oxadiazole ring and sulfanyl acetamide group. Functional Groups: The oxadiazole-sulfanyl moiety may enhance metabolic stability compared to the ethanediamide bridge in the target compound.
Bis-Indole Sulfonamide Derivatives ()
Example Compound : (E)-N,N'-Bis[2-(5-bromo-1H-indol-3-yl)-1-ethyl]-N,N'-(but-2-ene-1,4-diyl)bis(4-methylbenzenesulfonamide)
- Key Differences :
- Linkage : Sulfonamide groups replace the ethanediamide bridge, offering stronger electron-withdrawing effects.
- Symmetry : The bis-indole structure with a butene diyl spacer may confer rigidity, whereas the target compound’s asymmetric design allows conformational flexibility.
- Substituents : Shared 5-bromo and ethyl groups suggest similar synthetic strategies for halogenation and alkylation .
Pyrrole-Indole Carboxamide Derivatives ()
Example Compound: N-(2-(Diethylamino)ethyl)-5-((Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
- Key Differences: Heterocycles: Incorporates a pyrrole carboxamide instead of the dihydroindole-oxo system. Aminoalkyl Chain: The diethylaminoethyl group parallels the dimethylaminopropyl chain in the target compound, both enhancing solubility via protonation. Halogenation: 5-Fluoro substitution vs. 5-bromo in the target compound; fluorine’s smaller size and electronegativity may alter binding interactions .
Comparative Physicochemical Properties
Research Implications
- Drug Design: The dimethylaminopropyl group in the target compound could improve blood-brain barrier penetration compared to sulfonamide or oxadiazole analogs.
Biological Activity
N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[3-(dimethylamino)propyl]ethanediamide is a synthetic compound with potential biological activity, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative analysis with similar compounds.
The compound is synthesized through a series of chemical reactions involving bromination and amidation. The key steps include:
- Bromination : The precursor, 1-ethyl-2-oxo-2,3-dihydro-1H-indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS).
- Amidation : The brominated intermediate reacts with ethanediamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C19H25BrN4O3 |
| Molecular Weight | 437.3 g/mol |
| CAS Number | 1025757-09-8 |
| IUPAC Name | N'-(5-bromo-1-ethyl-2-oxo-3H-indol-3-yl)-N-[3-(dimethylamino)propyl]ethanediamide |
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains demonstrated superior activity compared to standard antibiotics like ampicillin. Notably, certain compounds displayed enhanced efficacy against resistant strains such as MRSA and Pseudomonas aeruginosa .
Antitumor Activity
The compound's indole structure is associated with various biological activities, including antitumor effects. Research indicates that related indole derivatives can inhibit specific kinases involved in cancer progression, suggesting a potential mechanism for their anticancer properties .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical to pathogen survival or cancer cell proliferation.
- Receptor Binding : It can bind to specific receptors on cell membranes, influencing cellular responses.
- DNA Intercalation : The compound may intercalate into DNA strands, affecting gene expression and cellular replication processes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Antitumor Activity |
|---|---|---|
| N-(5-bromo-1-methyl-2-oxoindol) | Moderate | High |
| N-(5-chloro-1-methylindole derivative) | High | Moderate |
| N-(5-bromoindole derivative with pyrrolidine moiety) | Very High | High |
This comparison highlights that while many indole derivatives exhibit significant biological activities, the specific substitution pattern in N-(5-bromo...) enhances its potency against various pathogens and cancer cells.
Case Studies and Research Findings
In a study examining various indole derivatives, compounds similar to N-(5-bromo...) were shown to have a fit value score correlating well with their antibacterial activity (R² = 0.807). This suggests that structural features significantly influence biological activity .
Additionally, the mechanism of action involving kinase inhibition was explored using predictive modeling tools, indicating that several derivatives could inhibit key kinases associated with bacterial resistance and tumor growth .
Q & A
Q. How can researchers optimize the synthesis of N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[3-(dimethylamino)propyl]ethanediamide to improve yield and purity?
- Methodological Answer : The synthesis of bromo-substituted indole derivatives often involves coupling reactions under controlled conditions. For example, equimolar reactions of bromoacetamides with indole precursors in polar aprotic solvents like DMF, catalyzed by NaH at 35°C for 8 hours, have yielded high-purity products . To optimize, consider varying reaction time (e.g., 6–10 hours), solvent (DMF vs. acetonitrile), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC can identify incomplete conversions. Crushed ice quenching followed by filtration and washing minimizes by-products .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Combine 1H/13C NMR to verify indole ring protons (δ 7.0–8.0 ppm), ethyl group splitting patterns, and dimethylamino propyl signals (δ 2.2–3.0 ppm). Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and bromine isotopic patterns. FT-IR identifies carbonyl stretches (~1650–1750 cm⁻¹) from the oxo-indole and ethanediamide groups. Cross-reference spectral data with structurally analogous compounds, such as N-substituted oxalamides .
Q. Which solvents and catalysts are most effective for reactions involving the bromo-indole core?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of bromo-indole intermediates, while NaH or K2CO3 facilitates deprotonation during coupling reactions . For sensitive functional groups (e.g., dimethylamino), avoid strong bases; instead, use mild catalysts like piperidine in ethanol at 0–5°C to prevent degradation .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly its interaction with cellular targets?
- Methodological Answer : Design binding assays using fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for putative targets (e.g., kinases or GPCRs). For mechanistic studies, employ siRNA knockdown or CRISPR-Cas9 gene editing to validate target involvement in observed effects (e.g., anti-inflammatory activity). Compare results with structurally related compounds, such as N-substituted oxalamides, which show activity as biochemical probes .
Q. What strategies are recommended for resolving contradictions in reactivity data during synthesis scale-up?
- Methodological Answer : Contradictions often arise from solvent purity or temperature gradients in large batches. Use design-of-experiments (DoE) to test variables (e.g., stirring rate, cooling efficiency). For example, if a reaction yields inconsistent bromine incorporation, analyze intermediates via X-ray crystallography or HPLC-MS to detect side reactions (e.g., dehalogenation). Adjust reaction conditions iteratively, referencing small-scale protocols from analogous bromoacetamide syntheses .
Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Prioritize modifications at the 5-bromo-indole (e.g., replace Br with Cl or CF3) and dimethylamino propyl groups (e.g., vary alkyl chain length). Use computational tools (e.g., molecular docking) to predict binding modes. Synthesize analogs via parallel reactions, as demonstrated in the preparation of 5-hydroxyindole derivatives . Test analogs in functional assays (e.g., enzyme inhibition) and compare pharmacokinetic properties (logP, PSA) to establish SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
